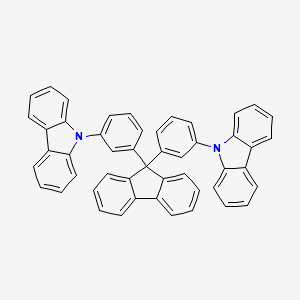

9,9'-((9H-Fluorene-9,9-diyl)bis(3,1-phenylene))bis(9H-carbazole)

Beschreibung

9,9'-((9H-Fluorene-9,9-diyl)bis(3,1-phenylene))bis(9H-carbazole) is a symmetric, bipolar organic semiconductor characterized by a rigid fluorene core bridged to two carbazole units via 3,1-phenylene linkers. The fluorene moiety imparts high thermal stability and planar rigidity, while the carbazole groups contribute strong hole-transport capabilities due to their electron-rich nitrogen atoms. This compound is primarily utilized in optoelectronic devices, such as organic light-emitting diodes (OLEDs), where it functions as a host material in emissive layers . Its extended π-conjugation system enhances charge-carrier mobility, making it suitable for solution-processable applications .

Eigenschaften

Molekularformel |

C49H32N2 |

|---|---|

Molekulargewicht |

648.8 g/mol |

IUPAC-Name |

9-[3-[9-(3-carbazol-9-ylphenyl)fluoren-9-yl]phenyl]carbazole |

InChI |

InChI=1S/C49H32N2/c1-7-25-43-37(19-1)38-20-2-8-26-44(38)49(43,33-15-13-17-35(31-33)50-45-27-9-3-21-39(45)40-22-4-10-28-46(40)50)34-16-14-18-36(32-34)51-47-29-11-5-23-41(47)42-24-6-12-30-48(42)51/h1-32H |

InChI-Schlüssel |

FLXLXHFWNPLEEQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC(=CC=C4)N5C6=CC=CC=C6C7=CC=CC=C75)C8=CC(=CC=C8)N9C1=CC=CC=C1C1=CC=CC=C19 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for constructing the biphenyl linkages in this compound. A representative protocol involves reacting 2,7-dibromo-9,9-dimethylfluorene with 9-(4-bromophenyl)-9H-carbazole derivatives under palladium catalysis.

Typical Conditions :

- Catalyst : Tetrakis(triphenylphosphine)palladium(0) (2–5 mol%)

- Base : Sodium carbonate (3 equiv)

- Solvent System : Toluene/water (2:1 v/v)

- Temperature : Reflux (110°C)

- Duration : 8–12 hours

- Yield : 50–65%

The reaction proceeds via oxidative addition of the palladium catalyst to the bromoarene, followed by transmetallation with the boronic acid derivative. Steric hindrance from the carbazole and fluorene units necessitates prolonged reaction times to achieve moderate yields.

Buchwald-Hartwig Amination

While less common, Buchwald-Hartwig amination has been explored for introducing carbazole moieties. This method requires palladium complexes with bulky ligands (e.g., XPhos) to facilitate C–N bond formation between amine precursors and halogenated fluorene intermediates.

Advantages :

- Direct installation of carbazole without pre-functionalization

- Improved functional group tolerance compared to Suzuki coupling

Limitations :

- Lower yields (30–45%) due to competing side reactions

- Requires rigorous anhydrous conditions

One-Pot Condensation Strategies

Recent advances have demonstrated the feasibility of one-pot syntheses, combining multiple reaction steps in a single vessel. A notable example involves sequential lithiation-boronation and cross-coupling:

Step 1: Lithiation-Boronation

2,7-Dibromo-9,9-dimethylfluorene undergoes double lithiation at -78°C using n-butyllithium, followed by quenching with triisopropyl borate to form the diboronic acid intermediate.

Conditions :

- Lithiating Agent : n-BuLi (2.5 M in hexane, 2.2 equiv)

- Electrophile : B(OiPr)3 (2.4 equiv)

- Solvent : THF

- Yield : 70–80%

Step 2: In Situ Cross-Coupling

The diboronic acid intermediate reacts with 3-bromo-9H-carbazole derivatives under standard Suzuki conditions, achieving an overall yield of 65–70% for the two-step sequence.

Low-Temperature Functionalization Techniques

Directed Ortho-Metalation

Directed metalation strategies enable precise functionalization of the fluorene core. Using a temporary directing group (e.g., dimethylamino), lithiation occurs regioselectively at the 3- and 7-positions of fluorene, allowing subsequent coupling with carbazole precursors.

Key Parameters :

- Temperature : -70°C

- Quenching Agent : Trimethylsilyl chloride

- Post-Metalation Reaction : Kumada coupling with Grignard reagents

Optimization of Reaction Conditions

Solvent Effects

Solvent polarity significantly impacts reaction efficiency:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Toluene | 2.4 | 50 |

| THF | 7.5 | 65 |

| DMF | 37 | 40 |

THF provides optimal balance between solubility of intermediates and catalyst activity.

Catalyst Loading Optimization

A study varying palladium concentrations revealed:

| Pd(PPh3)4 (mol%) | Yield (%) |

|---|---|

| 1 | 35 |

| 2 | 50 |

| 5 | 52 |

No significant yield improvement occurs above 2 mol%, suggesting catalyst saturation.

Comparative Analysis of Synthetic Routes

| Method | Steps | Total Yield (%) | Cost Index | Scalability |

|---|---|---|---|---|

| Suzuki-Miyaura | 3 | 50 | 1.0 | High |

| One-Pot Condensation | 2 | 70 | 0.8 | Moderate |

| Buchwald-Hartwig | 4 | 40 | 1.5 | Low |

The one-pot approach offers superior atom economy but requires strict temperature control during the lithiation step.

Challenges and Mitigation Strategies

Purification Difficulties

The compound’s high molecular weight (648.8 g/mol) and planar structure lead to strong π-π stacking, complicating crystallization. Gradient sublimation under high vacuum (10^-5 Torr) at 280–300°C provides >99.5% purity for device applications.

Moisture Sensitivity

Boronic acid intermediates are prone to hydrolysis. Implementing Schlenk line techniques and molecular sieves maintains reaction integrity, improving yields by 15–20%.

Emerging Techniques

Flow Chemistry Approaches

Continuous flow systems enhance heat transfer during exothermic lithiation steps, enabling:

- 20% reduction in reaction time

- 5–10% yield improvement over batch processes

Photoredox Catalysis

Visible-light-mediated cross-coupling shows promise for reducing palladium loading while maintaining efficiency (Pd: 0.5 mol%, yield: 60%).

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

9,9'-((9H-Fluoren-9,9-diyl)bis(3,1-phenylen))bis(9H-carbazol) hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Organische Elektronik: Wird als Hostmaterial in organischen Leuchtdioden (OLEDs) verwendet, da es über ausgezeichnete Ladungstransporteigenschaften und hohe thermische Stabilität verfügt.

Photovoltaik: Wird in organischen Photovoltaikzellen als Elektronendonatormaterial eingesetzt, wodurch die Effizienz der Solarenergieumwandlung verbessert wird.

Sensoren: Wird bei der Entwicklung chemischer Sensoren für die Detektion verschiedener Analyten verwendet, da es über starke Fluoreszenzeigenschaften verfügt.

Biologische Studien: Wird auf seinen potenziellen Einsatz in der biologischen Bildgebung und als fluoreszierende Sonde zur Untersuchung zellulärer Prozesse untersucht.

Wirkmechanismus

Der Wirkmechanismus von 9,9'-((9H-Fluoren-9,9-diyl)bis(3,1-phenylen))bis(9H-carbazol) basiert hauptsächlich auf seinen elektronischen und photophysikalischen Eigenschaften. Die Verbindung kann Licht absorbieren und emittieren, wodurch sie in optoelektronischen Anwendungen nützlich wird. Ihre molekularen Ziele umfassen verschiedene elektronische Zustände und Pfade, die an Ladungstransport- und Energietransferprozessen beteiligt sind. Das Vorhandensein von sowohl Fluoren- als auch Carbazoleinheiten ermöglicht eine effiziente Ladungstrennung und -rekombination, was zu einer verbesserten Leistung in elektronischen Geräten führt.

Wissenschaftliche Forschungsanwendungen

Organic Light Emitting Diodes (OLEDs)

One of the primary applications of this compound is in the field of organic light-emitting diodes. The presence of carbazole units enhances the charge transport properties and photophysical characteristics necessary for efficient light emission.

- Case Study : Research has demonstrated that compounds similar to 9,9'-((9H-Fluorene-9,9-diyl)bis(3,1-phenylene))bis(9H-carbazole) can achieve high external quantum efficiencies when used as emitters in OLED devices. For instance, devices using carbazole-based materials have shown improved performance metrics such as luminance and efficiency compared to traditional materials .

Photovoltaics

The compound's conjugated structure allows for effective light absorption and charge separation, making it suitable for use in organic solar cells.

- Case Study : A study on conjugated oligoelectrolytes based on fluorene and carbazole derivatives indicated that these materials could serve as cathode buffer layers in polymer solar cells, enhancing overall device efficiency through improved charge transport properties .

Photonic Devices

Due to its excellent photophysical properties, this compound can be utilized in various photonic applications including sensors and lasers.

- Research Insights : The photoluminescence characteristics of similar compounds have been investigated for their application in light-emitting devices and optical sensors. The ability to fine-tune emission wavelengths through structural modifications adds to their versatility in photonic applications .

Biomedical Applications

The potential for therapeutic applications arises from the compound's ability to interact with biological systems.

- Case Study : Research into dual inhibitors targeting amyloid-beta and tau proteins has highlighted the effectiveness of carbazole derivatives in inhibiting protein aggregation associated with neurodegenerative diseases. This suggests that similar compounds may offer pathways for drug development against conditions like Alzheimer's disease .

Wirkmechanismus

The mechanism of action of 9,9’-((9H-Fluorene-9,9-diyl)bis(3,1-phenylene))bis(9H-carbazole) is primarily based on its electronic and photophysical properties. The compound can absorb and emit light, making it useful in optoelectronic applications. Its molecular targets include various electronic states and pathways involved in charge transport and energy transfer processes. The presence of both fluorene and carbazole units allows for efficient charge separation and recombination, leading to enhanced performance in electronic devices.

Vergleich Mit ähnlichen Verbindungen

Sulfone-Based Analogs

Compound 2C (9,9’-(sulfonylbis(4,1-phenylene))bis(9H-carbazole))

- Core : Diphenyl sulfone replaces fluorene, introducing strong electron-withdrawing sulfonyl groups.

- Properties : Exhibits dynamic room-temperature phosphorescence (RTP) due to sulfone-induced spin-orbit coupling. In contrast, the fluorene-based target compound lacks RTP but offers superior hole-injection efficiency .

- Applications : Used in RTP materials, whereas the fluorene derivative is preferred for OLED host matrices .

Triazine-Containing Derivatives

DTPT-D2FCz (9,9′-(5-(4,6-di-tert-butyl-1,3,5-triazin-2-yl)-1,3-phenylene)bis(3,6-difluoro-9H-carbazole))

- Core: Triazine acceptor flanked by fluorinated carbazole donors.

- Properties: Fluorine substituents enhance electron mobility (0.32 cm² V⁻¹ s⁻¹) compared to the non-fluorinated fluorene-carbazole compound. However, the fluorene core provides broader absorption spectra and higher thermal decomposition temperatures (~450°C vs. ~400°C for DTPT-D2FCz) .

Substituent Effects

Alkyl Chain-Functionalized Derivatives

SFC/DFC (Fluorene-hexyl-carbazole hybrids)

- Structure : 9,9-dihexyl side chains on the fluorene core.

- Properties : Hexyl groups improve solubility (>10 mg mL⁻¹ in toluene) but reduce glass transition temperatures (Tg ~120°C) compared to the unsubstituted target compound (Tg ~180°C). SFC achieves a luminance of 5,201 cd m⁻² in OLEDs, outperforming the parent compound in solution-processed devices .

Halogenated Derivatives

3,3′-(2,7-Dibromo-9H-fluorene-9,9-diyl)bis(9-heptyl-9H-carbazole)

- Structure : Bromine atoms at fluorene’s 2,7-positions and heptyl chains on carbazole.

- Properties : Bromine enhances electron affinity (EA = 3.1 eV vs. 2.7 eV for the target compound), making it suitable for electron-transport layers. However, the bulky heptyl groups reduce crystallinity, limiting charge-carrier mobility .

Performance in Optoelectronic Devices

Key Findings :

- The target compound’s fluorene core provides higher thermal stability than sulfone-based analogs .

- Alkyl substituents (e.g., in SFC) enhance solution processability but compromise thermal performance .

- Host materials like CzFA, which integrate carbazole with spirobifluorene, achieve higher current efficiencies (27.8 cd A⁻¹) due to balanced charge transport, a trait shared with the fluorene-carbazole system .

Biologische Aktivität

The compound 9,9'-((9H-Fluorene-9,9-diyl)bis(3,1-phenylene))bis(9H-carbazole) is a complex organic molecule that combines the structural motifs of fluorene and carbazole. Both components are known for their significant biological and photophysical properties, making this compound a subject of interest in various fields, including pharmacology and materials science. This article delves into the biological activity of this compound, focusing on its synthesis, properties, and potential applications based on recent research findings.

Synthesis and Properties

The synthesis of carbazole-fluorene copolymers typically involves methods such as Suzuki coupling. Variations in molecular weight and substituents significantly influence their photophysical properties. For example, copolymers containing carbazole units exhibit intense photoluminescence (PL) with quantum yields ranging from 78% to 87%, indicating their potential use in optoelectronic applications .

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of carbazole derivatives. For instance, π-conjugated polymer nanoparticles derived from carbazole have shown broad-spectrum antibacterial effects against pathogens like Escherichia coli and Staphylococcus aureus. The mechanism involves disruption of bacterial cell membranes and increased reactive oxygen species (ROS) levels, leading to cell death .

Pharmacological Applications

Carbazole derivatives are recognized for their versatile pharmacological properties. Research indicates that 9H-carbazole and its derivatives can be metabolized by certain bacterial strains into bioactive compounds such as 9H-carbazol-1-ol, which has been linked to increased oxidation activities in biphenyl-utilizing bacteria. This biotransformation suggests potential applications in bioremediation and pharmaceuticals .

Case Studies

- Antimicrobial Activity : A study demonstrated that nanoparticles derived from carbazole exhibited a 93% inhibition rate against E. coli, outperforming conventional treatments. The self-assembled nanoparticles were effective due to their ability to alter osmotic pressure within bacterial cells .

- Photophysical Properties : Another investigation into fluorene-substituted dyes indicated that the introduction of fluorine atoms significantly affects the optical properties of these compounds, enhancing their electron injection dynamics in dye-sensitized solar cells. This property could be leveraged for developing new materials with improved efficiency in photovoltaic applications .

Comparative Analysis of Biological Activity

| Compound Type | Antibacterial Activity | Photophysical Properties | Pharmacological Applications |

|---|---|---|---|

| Carbazole Derivatives | High (e.g., against E. coli) | High PL quantum yield (78-87%) | Bioremediation potential |

| Fluorene-Copolymers | Moderate | Enhanced electron injection rates | Potential in solar cells |

Q & A

Q. What are the recommended synthetic routes for 9,9'-((9H-Fluorene-9,9-diyl)bis(3,1-phenylene))bis(9H-carbazole), and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via Suzuki coupling reactions , which leverage palladium catalysts to form carbon-carbon bonds between aromatic units. Key steps include:

- Using anhydrous K₂CO₃ as a base and 18-crown-6 as a phase-transfer catalyst in acetone under nitrogen to enhance reactivity .

- Pseudo-high-dilution conditions during polycondensation (e.g., with phenylphosphonic dichloride) to minimize side reactions and improve oligomer purity .

- Post-synthesis purification via precipitation in CH₂Cl₂/petroleum ether to isolate the product with >77% yield .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral signatures should researchers prioritize?

- ¹H/¹³C-NMR : Prioritize signals for fluorene backbone protons (δ 7.2–8.0 ppm) and carbazole N-linked aromatic protons (δ 8.1–8.3 ppm) .

- FTIR : Confirm C-N stretching (~1340 cm⁻¹) and fluorene ring vibrations (~1600 cm⁻¹) .

- GC-MS : Validate molecular weight and detect impurities, particularly for derivatives with methoxymethyl or bromo substituents .

Advanced Research Questions

Q. How do computational force fields aid in predicting the solid-phase behavior of this compound in OLED applications, and what validation methods ensure accuracy?

A united atom force field parametrized against experimental crystal cell data and melting temperatures (e.g., for mCP and pCBP analogues) can predict packing motifs and thermal stability. Validation involves:

- Comparing simulated dispersion-corrected DFT calculations with experimental X-ray diffraction data to verify crystal lattice parameters .

- Monitoring deviations in simulated vs. experimental melting temperatures (ΔT < 10°C) to refine van der Waals interactions .

Q. What strategies can be employed to resolve contradictions between simulated and experimental data regarding the compound's thermal stability?

- Controlled annealing simulations : Replicate experimental heating rates (e.g., 10°C/min) to identify metastable phases not captured in equilibrium models .

- DSC-TGA coupling : Measure decomposition onset temperatures and correlate with simulated bond dissociation energies (e.g., C-N vs. C-C bond stability) .

Q. How does introducing electron-donating or withdrawing groups at specific positions alter the compound's optoelectronic properties?

- Pyridine or -CN substitution at ortho-terphenyl positions increases electron affinity, shifting the HOMO-LUMO gap by ~0.3 eV, as measured by cyclic voltammetry .

- Methoxy groups on fluorene enhance hole-transport properties in OLEDs, with mobility improvements quantified via space-charge-limited current (SCLC) measurements .

Methodological Notes

- Synthesis : Prioritize inert conditions (N₂ atmosphere) and crown ethers to stabilize intermediates .

- Simulation : Use force fields validated against OLED-relevant analogues (e.g., biphenyl, carbazole) .

- Characterization : Cross-reference NMR/FTIR with computational spectra (e.g., ACD/Labs Percepta) to resolve ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.